![molecular formula C28H35N3O4 B1244817 (1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione](/img/structure/B1244817.png)

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

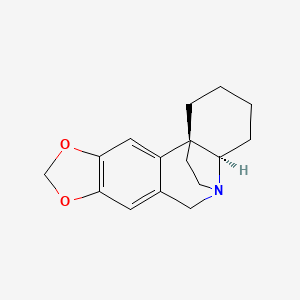

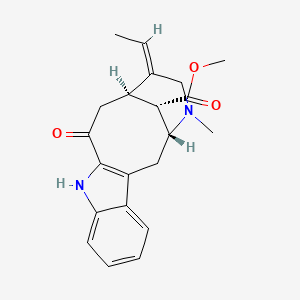

La marcfortine A est un alcaloïde indolique qui a été initialement isolé du champignon Penicillium roqueforti . Ce composé fait partie d'un groupe d'alcaloïdes connus pour leur activité nématicide, ce qui signifie qu'ils sont efficaces contre les nématodes parasites . La marcfortine A a une structure moléculaire complexe, qui comprend plusieurs stéréocentres et un squelette spirocyclique .

Méthodes De Préparation

La marcfortine A est généralement isolée du bouillon de culture de Penicillium roqueforti . La biosynthèse de la marcfortine A implique l'incorporation de la méthionine, du tryptophane, de la lysine et de deux unités d'isoprène . Le processus d'isolement comprend la culture du champignon, l'extraction des composés et leur purification à l'aide de techniques chromatographiques

Analyse Des Réactions Chimiques

La marcfortine A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la marcfortine A peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits déshydroxylés .

Applications de la recherche scientifique

La marcfortine A a plusieurs applications de recherche scientifique, en particulier dans les domaines de la parasitologie et de la pharmacologie. Il a été démontré qu'elle avait une activité nématicide puissante contre des nématodes parasites tels que Haemonchus contortus, Trichostrongylus colubriformis et Ostertagia ostertagi . De plus, la marcfortine A inhibe la mobilisation du calcium induite par la nicotine dans les cellules SH-SY5Y et TE-671, qui expriment les récepteurs nicotiniques de l'acétylcholine humains . Cela en fait un outil précieux pour étudier la pharmacologie de ces récepteurs et leur rôle dans divers processus physiologiques.

Mécanisme d'action

Le mécanisme d'action de la marcfortine A implique le blocage de la transmission neuromusculaire cholinergique . Ceci est réalisé en inhibant la fonction des récepteurs nicotiniques de l'acétylcholine, qui sont essentiels à la transmission des impulsions nerveuses chez les nématodes . En bloquant ces récepteurs, la marcfortine A paralyse efficacement les nématodes, ce qui entraîne leur mort .

Applications De Recherche Scientifique

Marcfortine A has several scientific research applications, particularly in the fields of parasitology and pharmacology. It has been shown to have potent nematocidal activity against parasitic nematodes such as Haemonchus contortus, Trichostrongylus colubriformis, and Ostertagia ostertagi . Additionally, marcfortine A inhibits nicotine-induced calcium mobilization in SH-SY5Y and TE-671 cells, which express human nicotinic acetylcholine receptors . This makes it a valuable tool for studying the pharmacology of these receptors and their role in various physiological processes.

Mécanisme D'action

The mechanism of action of marcfortine A involves blocking cholinergic neuromuscular transmission . This is achieved by inhibiting the function of nicotinic acetylcholine receptors, which are essential for the transmission of nerve impulses in nematodes . By blocking these receptors, marcfortine A effectively paralyzes the nematodes, leading to their death .

Comparaison Avec Des Composés Similaires

La marcfortine A est structurellement liée à d'autres alcaloïdes tels que la paraherquamide A et la chrysogénamide A . La paraherquamide A, comme la marcfortine A, est également isolée d'une espèce de Penicillium et a une activité nématicide . la paraherquamide A a un cycle à cinq chaînons avec des substituants méthyle et hydroxyle, tandis que la marcfortine A a un cycle à six chaînons sans substituants . La chrysogénamide A est un autre composé apparenté qui a été montré pour avoir des effets neuroprotecteurs . Les caractéristiques structurales uniques de la marcfortine A, telles que son squelette spirocyclique et ses multiples stéréocentres, contribuent à ses activités biologiques distinctes .

Propriétés

Formule moléculaire |

C28H35N3O4 |

|---|---|

Poids moléculaire |

477.6 g/mol |

Nom IUPAC |

(1'S,8R,8'S,10'S)-4,4,11',11',14'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,12'-3,14-diazatetracyclo[6.5.2.01,10.03,8]pentadecane]-9,15'-dione |

InChI |

InChI=1S/C28H35N3O4/c1-24(2)11-13-34-21-18(35-24)9-8-17-20(21)29-22(32)28(17)15-27-16-31-12-7-6-10-26(31,23(33)30(27)5)14-19(27)25(28,3)4/h8-9,11,13,19H,6-7,10,12,14-16H2,1-5H3,(H,29,32)/t19-,26-,27+,28+/m0/s1 |

Clé InChI |

KYKUTNUWXQVSSU-ZALBMCOMSA-N |

SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

SMILES isomérique |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)[C@@]34C[C@@]56CN7CCCC[C@]7(C[C@H]5C4(C)C)C(=O)N6C)C |

SMILES canonique |

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCCCC7(CC5C4(C)C)C(=O)N6C)C |

Synonymes |

marcfortine A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Cyclopropyl-5,7-dimethylimidazo[4,5-b]pyridin-3-ylmethyl)thiophen-2-yl]cyclopent-3-ene carboxylic acid](/img/structure/B1244741.png)

![[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B1244750.png)